4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group, a nitro group, and a phenyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Thiazole Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated phenyl compound.
Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between the thiazole derivative and the nitro-ethoxy benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and ethoxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: Formation of 4-amino-3-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as quinones.
Scientific Research Applications
4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Pharmaceuticals: The compound can be explored for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions within cells, while the thiazole ring could interact with protein binding sites, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: can be compared to other benzamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy, nitro, and thiazole groups provides a unique electronic environment that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-ethoxy-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O4S/c1-2-25-16-9-8-13(10-15(16)21(23)24)17(22)20-18-19-14(11-26-18)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,22) |
InChI Key |
UFEHKWSKEYDGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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